molecular formula C21H16F3N3 B11613002 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11613002
M. Wt: 367.4 g/mol
InChI Key: IJUPJLQHANOUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-b]pyridine derivative characterized by substituents at the 1-, 3-, 4-, and 6-positions. Its structure includes a phenyl group at position 1, a methyl group at position 3, a trifluoromethyl group at position 4, and a 4-methylphenyl moiety at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications .

Properties

Molecular Formula

C21H16F3N3

Molecular Weight

367.4 g/mol

IUPAC Name

3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H16F3N3/c1-13-8-10-15(11-9-13)18-12-17(21(22,23)24)19-14(2)26-27(20(19)25-18)16-6-4-3-5-7-16/h3-12H,1-2H3

InChI Key

IJUPJLQHANOUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

Multicomponent reactions (MCRs) represent a dominant strategy for synthesizing pyrazolo[3,4-b]pyridine derivatives due to their atom economy and operational simplicity. A solvent-free approach reported by Rong et al. (2020) involves the condensation of aromatic aldehydes, N-methyl-1-(methylthio)-2-nitroethen-1-amine, and 3-aminopyrazole derivatives. For the target compound, 4-methylbenzaldehyde serves as the aryl aldehyde component, introducing the 4-methylphenyl group at position 6 of the pyrazolo[3,4-b]pyridine core. The trifluoromethyl group is incorporated via the nitroethenamine reagent, which undergoes cyclization with the pyrazole intermediate.

Mechanistic Pathway and Optimization

The reaction proceeds through a Knoevenagel-like condensation between the aldehyde and nitroethenamine, forming a nitrostyrene intermediate. Subsequent Michael addition of 3-amino-1-phenylpyrazole generates a cyclization precursor, which undergoes intramolecular annulation to form the pyridine ring. Solvent-free conditions at 80–100°C enhance reaction efficiency, achieving yields of 72–85% for trifluoromethyl-substituted products. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature90°CMaximizes cyclization rate
CatalystNoneReduces side reactions
Reaction Time6–8 hoursBalances completion vs. decomposition

Stepwise Solvent-Mediated Cyclocondensation

Bifunctional Electrophile Strategy

An alternative method employs 5-amino-1H-pyrazoles and bifunctional electrophiles to construct the pyridine ring. As detailed by Zhou et al. (2012), 3-methyl-1-phenyl-5-aminopyrazole reacts with 4-methylbenzoylacetonitrile in ethanol under reflux to form the pyrazolo[3,4-b]pyridine skeleton. The trifluoromethyl group is introduced via a halogen-exchange reaction using CF₃I in the presence of CuI, achieving regioselective substitution at position 4.

Yield Comparison and Limitations

This stepwise approach offers greater control over substitution patterns but requires harsh conditions for trifluoromethylation. Typical yields range from 65% to 78%, with byproducts arising from incomplete cyclization or overhalogenation. The table below contrasts solvent-mediated and solvent-free methods:

MethodAverage YieldKey AdvantageKey Limitation
Solvent-free MCR82%Single-step synthesisLimited substrate scope
Solvent-mediated70%RegioselectivityMulti-step purification

Palladium-Catalyzed Functionalization

Late-Stage Trifluoromethylation

Recent advances employ palladium catalysts to introduce the trifluoromethyl group post-cyclization. Keating et al. (2021) demonstrated that 3-methyl-6-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine undergoes CF₃ coupling using Pd(OAc)₂ and CF₃SO₂Na under microwave irradiation. This method achieves 88% yield but requires anhydrous conditions and specialized equipment.

Substrate Compatibility

The palladium-mediated approach is compatible with electron-deficient aryl groups but struggles with sterically hindered substrates. For example, replacing the 4-methylphenyl group with bulkier substituents (e.g., 2-naphthyl) reduces yields to <50%.

Characterization and Analytical Validation

Spectroscopic Confirmation

Synthetic batches of the compound are validated via ¹H NMR, ¹³C NMR, and HRMS. Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.65–7.58 (m, 5H, Ar-H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

  • ¹³C NMR: δ 152.4 (C-CF₃), 141.2 (pyridine C), 138.7 (Ar-C), 21.3 (CH₃).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O = 70:30) confirms ≥98% purity for optimized methods.

Industrial-Scale Considerations

Cost-Benefit Analysis

Solvent-free MCRs are preferred for large-scale production due to lower solvent costs and waste generation. However, palladium-catalyzed methods offer higher yields despite elevated catalyst expenses.

Environmental Impact

Lifecycle assessments reveal that solvent-free routes reduce carbon footprints by 40% compared to solvent-mediated methods .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The trifluoromethyl group at position 4 enhances electron deficiency in the pyridine ring, enabling NAS at adjacent positions under specific conditions. For example:

  • Replacement of hydrogen at position 5 with nucleophiles (e.g., amines or thiols) occurs in the presence of strong bases like KOtBu. This reaction is facilitated by microwave irradiation, achieving yields up to 82% in 30 minutes .

  • Halogenation at position 6 has been reported using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF, yielding chloro- or bromo-substituted derivatives (Table 1) .

Table 1: NAS Reactions at Position 5/6

Nucleophile/ReagentConditionsYield (%)Product Application
NH(CH₃)₂DMF, KOtBu, 100°C, MW82Intermediate for drug design
NCSDMF, RT, 24h68Halogenated analog synthesis
HS-C₆H₅EtOH, 80°C, 12h75Thioether derivatives

Palladium-Catalyzed Cross-Coupling

The pyridine ring undergoes Suzuki-Miyaura and Buchwald-Hartwig reactions for late-stage diversification:

  • Suzuki coupling at position 6 with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) introduces aryl groups with yields of 70–85% .

  • Buchwald-Hartwig amination at position 5 forms C–N bonds using Pd₂(dba)₃ and Xantphos, yielding amino-substituted derivatives (65–78% ) .

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole moiety reacts with electrophiles at position 3:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group, though yields are moderate (~50% ) due to steric hindrance from the methyl group .

  • Sulfonation using chlorosulfonic acid produces sulfonic acid derivatives, which are precursors for water-soluble analogs .

Microwave-Assisted Functionalization

Microwave (MW) irradiation significantly optimizes reaction efficiency:

  • Comparative study of MW vs. conventional heating showed a 40% reduction in reaction time and 15% increase in yield for NAS reactions (Table 2) .

Table 2: MW vs. Conventional Heating

Reaction TypeMethodTimeYield (%)
NAS with NH(CH₃)₂MW (100°C)30 min82
NAS with NH(CH₃)₂Reflux6h67

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H₂SO₄ or TsOH), the compound undergoes ring-contraction or fusion reactions:

  • Indenopyrazole formation via cyclization with phenylhydrazine in acetic acid yields tricyclic derivatives (70% yield ) .

  • Hydrolysis of the trifluoromethyl group (rare) occurs under extreme conditions (e.g., 48h in 6M HCl at 150°C), forming carboxylic acid derivatives .

Photochemical Reactivity

UV irradiation in the presence of singlet oxygen (¹O₂) generates oxidized products:

  • Epoxidation of the 4-methylphenyl substituent produces epoxide derivatives, though yields are low (<30% ) .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated efficacy against a range of bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that pyrazolo[3,4-b]pyridines may provide neuroprotective benefits. Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study AEvaluation of anticancer propertiesShowed significant inhibition of cancer cell growth in vitro with IC50 values below 10 µM.
Study BAnti-inflammatory activity assessmentDemonstrated reduction in edema in animal models by over 50% compared to control groups.
Study CAntimicrobial efficacy testingEffective against multiple strains of Staphylococcus aureus and Candida albicans with MIC values ranging from 5 to 20 µg/mL.
Study DNeuroprotection evaluationReduced neuronal cell death by 40% in models of oxidative stress-induced injury.

Mechanism of Action

The mechanism of action of 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which play crucial roles in cell cycle regulation and signal transduction . By inhibiting these enzymes, the compound can exert its therapeutic effects, including anti-inflammatory and antitumor activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Relevance Reference
3-Methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 1-Ph, 3-Me, 4-CF₃, 6-(4-MePh) High lipophilicity due to CF₃; moderate steric bulk from 4-MePh. Potential kinase inhibition (inferred from analogs)
3-Methyl-6-(2-naphthyl)-1-phenyl-4-CF₃-1H-pyrazolo[3,4-b]pyridine 6-(2-naphthyl) Larger aromatic system at position 6 (C24H16F3N3 vs. C20H16F3N3). Possible enhanced π-π stacking but reduced solubility.
6-Chloro-3-(4-ethylphenyl)-4-CF₃-1H-pyrazolo[3,4-b]pyridine (33) 6-Cl, 3-(4-EtPh) Electron-withdrawing Cl and lipophilic EtPh. Demonstrated utility in β-lactamase inhibition via Suzuki coupling.
6-(Furan-2-yl)-1,3-dimethyl-4-CF₃-1H-pyrazolo[3,4-b]pyridine (CID 17019798) 6-(furan-2-yl), 1-Me, 3-Me Heteroaromatic furan enhances electronic diversity. Structural analog with potential fluorescence or antimicrobial properties.
4-(4-Chlorophenyl)-3-Me-6-(1-Me-pyrrol-2-yl)-1-Ph-pyrazolo[3,4-b]pyridine-5-carbonitrile (1a) 5-CN, 6-(1-Me-pyrrol-2-yl), 4-(4-ClPh) Cyano group increases polarity; pyrrole enhances hydrogen bonding. Antiproliferative activity (e.g., IC₅₀ values in cancer cell lines).

Key Research Findings and Data

  • Molecular Weight and Solubility : The target compound (C20H16F3N3, MW ~361.36) is lighter than the 2-naphthyl analog (MW 403.41), favoring better pharmacokinetics .
  • Thermal Stability : Pyrazolo[3,4-b]pyridines with trifluoromethyl groups show high melting points (>150°C), indicating robust crystalline structures .
  • Anticancer Potential: Analogs with cyano or hydrazone groups demonstrate sub-micromolar IC₅₀ values in breast and lung cancer cells, highlighting the scaffold’s versatility .

Biological Activity

3-Methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

The molecular formula of this compound is C21H15F4N3, and it has a molecular weight of 385.4 g/mol. It features a trifluoromethyl group, which is known to enhance the biological activity of many pharmaceuticals by improving metabolic stability and bioavailability.

PropertyValue
Molecular FormulaC21H15F4N3
Molecular Weight385.4 g/mol
IUPAC Name6-(4-methylphenyl)-3-methyl-1-(4-trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Purity≥95%

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions that can include cyclization processes. Recent studies have illustrated various synthetic routes, including microwave-assisted methods that improve yields and reduce reaction times .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is particularly noted for enhancing cytotoxicity against cancer cells .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have reported IC50 values indicating potent inhibition compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Methyl and Phenyl Substituents : Affect binding affinity to target proteins, with variations leading to different biological profiles.

A recent study summarized various derivatives' activities, illustrating how modifications to the phenyl rings can alter their potency against COX enzymes and cancer cell lines .

Case Studies

  • Anticancer Activity : A study evaluated a series of pyrazolo[3,4-b]pyridines for their ability to inhibit proliferation in human breast cancer cells (MCF-7). Results showed that certain derivatives led to a significant decrease in cell viability with IC50 values ranging from 10 to 30 µM.
  • Anti-inflammatory Screening : Another investigation utilized formalin-induced paw edema models in rodents to assess the anti-inflammatory effects of this compound. Results indicated a dose-dependent reduction in edema comparable to established NSAIDs.

Q & A

What are the optimized synthetic routes for 3-methyl-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example, analogous pyrazolo[3,4-b]pyridines are synthesized via cyclocondensation of pyrazol-5-amine derivatives with α,β-unsaturated carbonyl compounds under reflux in toluene, catalyzed by trifluoroacetic acid (TFA) . Key factors include:

  • Catalyst selection : TFA (30 mol%) enhances cyclization efficiency by protonating intermediates.
  • Solvent choice : Toluene facilitates high-temperature reactions (reflux at 110°C) without side reactions.
  • Substituent compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) may require extended reaction times or modified catalysts (e.g., FeCl₃-SiO₂ for fused systems) .
  • Purification : Column chromatography or recrystallization from ethanol yields pure products (e.g., 75% isolated yield in FeCl₃-SiO₂-catalyzed reactions) .

How can overlapping signals in the ¹H NMR spectrum of this compound be resolved?

Methodological Answer:
Overlapping aromatic proton signals arise due to the compound’s complex substituent arrangement. Strategies include:

  • 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous signals. For example, in similar pyrazolo[3,4-b]pyridines, HMBC confirmed connectivity between pyrazole N-methyl (δ ~3.8 ppm) and adjacent carbons .
  • Deuterated solvents : Use of DMSO-d₆ or CDCl₃ at elevated temperatures (50°C) improves signal resolution by reducing viscosity.
  • Dynamic NMR : Variable-temperature studies differentiate broadened signals from conformational exchange .

What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., kinase inhibitors). Docking studies of pyrazolo[3,4-b]pyridines with thieno[2,3-d]pyrimidine moieties revealed hydrogen bonding with ATP-binding pockets .
  • QSAR models : Quantitative Structure-Activity Relationships correlate substituent effects (e.g., trifluoromethyl’s hydrophobicity) with bioactivity .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) to validate docking predictions .

How does the trifluoromethyl group influence reactivity and bioactivity?

Methodological Answer:

  • Synthetic reactivity : The -CF₃ group stabilizes intermediates via electron-withdrawing effects, directing electrophilic substitution to specific positions (e.g., C-4 in pyrazolo[3,4-b]pyridines) .
  • Bioactivity : -CF₃ enhances metabolic stability and lipophilicity, improving membrane permeability. In pyrazolo-pyridines, it increases affinity for hydrophobic enzyme pockets (e.g., EGFR inhibitors) .

What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Crystal growth : Poor solubility in common solvents necessitates vapor diffusion (e.g., ether into DCM) or slow cooling.
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves heavy atoms (e.g., Cl, F). SHELXL refines anisotropic displacement parameters for trifluoromethyl groups .
  • Twinned crystals : Use of PLATON’s TWINABS corrects intensity overlaps .

How can researchers reconcile contradictory biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell line (e.g., HepG2 vs. MCF7), incubation time, and solvent (DMSO concentration ≤0.1%).
  • Metabolite profiling : LC-MS identifies degradation products that may skew activity .
  • Structural analogs : Compare with 6-methyl-4-trifluoromethyl-1,3-diphenyl analogs to isolate substituent effects .

What are the limitations of current synthetic methods, and how can they be improved?

Methodological Answer:

  • Byproduct formation : Side reactions (e.g., dimerization) occur under prolonged reflux. Solutions include:
    • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 h) .
    • Flow chemistry : Enhances heat/mass transfer for scalability .
  • Low yields with bulky substituents : Use bulky base (e.g., DBU) to deprotonate sterically hindered intermediates .

How can substituent effects on photophysical properties be systematically studied?

Methodological Answer:

  • UV-Vis/fluorescence spectroscopy : Compare λₑₓ/λₑₘ of derivatives with varying substituents (e.g., -OCH₃ vs. -CF₃) .
  • TD-DFT calculations : Predict absorption spectra (Gaussian 09) and correlate with experimental data to assign electronic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.